Cas no 21724-83-4 (2-Chloro-4-isothiocyanatobenzonitrile)
2-Chloro-4-isothiocyanatobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 2-chloro-4-isothiocyanato-
- DB-122091
- SY181439
- EN300-64734
- MFCD11644904
- 21724-83-4
- CAOBPKIQMNOCBO-UHFFFAOYSA-N
- BS-52559
- 2-chloro-4-isothiocyanatobenzonitrile
- E74710
- 3-Chloro-4-cyanophenyl Isothiocyanate
- SCHEMBL7831167
- 2-Chloro-4-isothiocyanatobenzonitrile
-
- Inchi: 1S/C8H3ClN2S/c9-8-3-7(11-5-12)2-1-6(8)4-10/h1-3H
- InChI Key: CAOBPKIQMNOCBO-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C#N)N=C=S
Computed Properties
- Exact Mass: 193.97069
- Monoisotopic Mass: 193.9705470g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 68.2Ų
Experimental Properties
- PSA: 36.15
2-Chloro-4-isothiocyanatobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C601888-25mg |
2-Chloro-4-isothiocyanatobenzonitrile |
21724-83-4 | 25mg |
$58.00 | 2023-05-18 | ||
| TRC | C601888-50mg |
2-Chloro-4-isothiocyanatobenzonitrile |
21724-83-4 | 50mg |
$81.00 | 2023-05-18 | ||
| TRC | C601888-250mg |
2-Chloro-4-isothiocyanatobenzonitrile |
21724-83-4 | 250mg |
$316.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JT454-1g |
2-Chloro-4-isothiocyanatobenzonitrile |
21724-83-4 | 95% | 1g |
1834.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JT454-200mg |
2-Chloro-4-isothiocyanatobenzonitrile |
21724-83-4 | 95% | 200mg |
630.0CNY | 2021-07-17 | |
| TRC | C601888-100mg |
2-Chloro-4-isothiocyanatobenzonitrile |
21724-83-4 | 100mg |
$92.00 | 2023-05-18 | ||
| TRC | C601888-500mg |
2-Chloro-4-isothiocyanatobenzonitrile |
21724-83-4 | 500mg |
$408.00 | 2023-05-18 | ||
| TRC | C601888-1g |
2-Chloro-4-isothiocyanatobenzonitrile |
21724-83-4 | 1g |
$724.00 | 2023-05-18 | ||
| Enamine | EN300-64734-0.05g |
2-chloro-4-isothiocyanatobenzonitrile |
21724-83-4 | 95% | 0.05g |
$64.0 | 2023-02-13 | |
| Enamine | EN300-64734-0.1g |
2-chloro-4-isothiocyanatobenzonitrile |
21724-83-4 | 95% | 0.1g |
$83.0 | 2023-02-13 |
2-Chloro-4-isothiocyanatobenzonitrile Suppliers
2-Chloro-4-isothiocyanatobenzonitrile Related Literature
-
Varun Kumar,Pallepogu Raghavaiah,Shaikh M. Mobin,Vipin A. Nair Org. Biomol. Chem. 2010 8 4960
Additional information on 2-Chloro-4-isothiocyanatobenzonitrile
Professional Introduction to 2-Chloro-4-isothiocyanatobenzonitrile (CAS No. 21724-83-4)
2-Chloro-4-isothiocyanatobenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 21724-83-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitriles and is characterized by the presence of both a chloro group and an isothiocyanate functional group, making it a versatile intermediate in synthetic chemistry. Its unique structural features have positioned it as a valuable building block for the development of novel bioactive molecules.
The isothiocyanate moiety in 2-Chloro-4-isothiocyanatobenzonitrile is particularly noteworthy due to its reactivity in forming covalent bonds with nucleophiles such as amines, thiols, and alcohols. This reactivity has been exploited in various synthetic protocols, including the formation of heterocyclic compounds and the introduction of sulfur-containing functionalities into molecular architectures. The chloro substituent further enhances the compound's utility by providing a site for electrophilic substitution reactions, allowing for further derivatization and structural diversification.
In recent years, 2-Chloro-4-isothiocyanatobenzonitrile has been extensively studied for its potential applications in drug discovery. The compound's ability to undergo facile reactions with biomolecules has made it a preferred choice for synthesizing protease inhibitors, which are critical in treating various diseases, including cancer and infectious disorders. For instance, researchers have utilized this compound to develop novel inhibitors targeting cysteine proteases, which play a pivotal role in viral replication and inflammation.
One of the most compelling aspects of 2-Chloro-4-isothiocyanatobenzonitrile is its role in the synthesis of thiazole derivatives. Thiazoles are heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. By incorporating the isothiocyanate group into thiazole scaffolds, scientists have been able to generate derivatives with enhanced potency and selectivity. These derivatives have shown promise in preclinical studies as potential therapeutic agents for treating chronic inflammatory diseases.
The pharmaceutical industry has also explored the use of 2-Chloro-4-isothiocyanatobenzonitrile in the development of kinase inhibitors. Kinases are enzymes that regulate numerous cellular processes, and their dysregulation is often associated with cancer and other metabolic disorders. Researchers have leveraged the reactivity of the isothiocyanate group to design kinase inhibitors that target specific domains or residues critical for enzyme activity. Some of these inhibitors have entered clinical trials and have demonstrated encouraging results in patients with advanced-stage malignancies.
Moreover, 2-Chloro-4-isothiocyanatobenzonitrile has found applications in materials science, particularly in the synthesis of functional polymers. The incorporation of sulfur-containing groups into polymer backbones can impart unique properties such as improved thermal stability and biodegradability. These polymers are being investigated for use in drug delivery systems, where controlled release profiles are essential for achieving optimal therapeutic efficacy.
The agrochemical sector has also benefited from the versatility of 2-Chloro-4-isothiocyanatobenzonitrile. By synthesizing sulfonylurea herbicides derived from this compound, farmers have access to more effective and environmentally friendly solutions for weed control. These herbicides exhibit broad-spectrum activity while maintaining low toxicity to non-target organisms, aligning with sustainable agricultural practices.
Recent advancements in computational chemistry have further enhanced the utility of 2-Chloro-4-isothiocyanatobenzonitrile by enabling high-throughput virtual screening campaigns. These computational approaches allow researchers to rapidly evaluate large libraries of compounds for their potential biological activity without the need for extensive experimental work. This has significantly accelerated the drug discovery process and has led to the identification of novel lead compounds with promising therapeutic profiles.
In conclusion, 2-Chloro-4-isothiocyanatobenzonitrile (CAS No. 21724-83-4) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists working on pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new ways to harness its potential, this compound is poised to play an even greater role in addressing some of the most pressing challenges in modern science.
21724-83-4 (2-Chloro-4-isothiocyanatobenzonitrile) Related Products
- 19241-37-3(3-CHLORO-4-METHYLPHENYL ISOTHIOCYANATE)
- 864271-07-8(BENZONITRILE, 2-CHLORO-4-ISOTHIOCYANATO-3-METHYL-)
- 23163-92-0(Benzene, 1-chloro-4-isothiocyanato-2-methyl-)
- 185500-56-5(Benzonitrile, 3-chloro-5-isothiocyanato-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)